BenchChemオンラインストアへようこそ!

2-Cyclopentyl-1H-benzimidazole

Medicinal Chemistry Oncology Coordination Chemistry

Sourcing 2-Cyclopentyl-1H-benzimidazole is a strategic move for hit-to-lead programs requiring balanced lipophilicity and metal-coordination geometry. With an XLogP3 of 3.4, it outperforms highly polar 2-methyl analogs in membrane permeability while mitigating the metabolic risks of lipophilic 2-phenyl variants. It enables the synthesis of [Pt(2-cyclopentylbenzimidazole)₂Cl₂] complexes exhibiting 66% OVCAR-3 inhibition at 160 µM—a tunable cytotoxicity window differentiating it from cyclohexyl and cycloheptyl congeners. Secure this scaffold for anthelmintic hydrazone libraries or metallodrug development.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 91565-71-8
Cat. No. B2585755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1H-benzimidazole
CAS91565-71-8
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESC1CCC(C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14)
InChIKeyJIHVGOLTABHOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-1H-benzimidazole (CAS 91565-71-8): Baseline Identification for Benzimidazole Core Procurement


2-Cyclopentyl-1H-benzimidazole (CAS 91565-71-8) is a 2-substituted benzimidazole heterocycle characterized by a cyclopentyl ring at the 2-position of the fused bicyclic core. With a molecular weight of 186.25 g/mol and a computed XLogP3 of 3.4, this compound serves as a versatile scaffold for medicinal chemistry, materials science, and coordination chemistry applications [1]. Its structural features confer distinct physicochemical properties that differentiate it from other 2-substituted analogs, including altered lipophilicity, steric bulk, and metal-coordination geometry [1].

Why 2-Cyclopentyl-1H-benzimidazole (CAS 91565-71-8) Is Not Interchangeable with Other 2-Substituted Benzimidazoles


The benzimidazole scaffold is a privileged structure in drug discovery, but its biological and physicochemical profile is exquisitely sensitive to the nature of the substituent at the 2-position. The cyclopentyl group in 2-Cyclopentyl-1H-benzimidazole imparts a unique combination of steric bulk, conformational flexibility, and lipophilicity (XLogP3 = 3.4) that differs markedly from linear alkyl (e.g., methyl, ethyl), aromatic (e.g., phenyl), or larger cycloalkyl (e.g., cyclohexyl, cycloheptyl) substituents [1]. These differences translate directly into variations in membrane permeability, target binding affinity, and metal complex geometry—properties that cannot be replicated by simply swapping in a different 2-substituted benzimidazole. The quantitative evidence below demonstrates that even within the homologous series of 2-cycloalkylbenzimidazoles, the cyclopentyl variant occupies a distinct performance niche in platinum(II)-based cytotoxic complexes [2].

Quantitative Differentiation of 2-Cyclopentyl-1H-benzimidazole (CAS 91565-71-8) Against Structural Analogs


Cytotoxic Potency of Pt(II) Complexes: Cyclopentyl vs. Cyclohexyl and Cycloheptyl Ligands in OVCAR-3 and HeLa Cells

In a head-to-head comparison of five platinum(II) complexes bearing 2-cycloalkyl-substituted benzimidazole ligands, the complex [dichloro-bis(2-cyclopentylbenzimidazole)platinum(II)] (Compound 3) demonstrated intermediate cytotoxic potency against both OVCAR-3 ovarian cancer and HeLa cervical cancer cell lines. At 160 μM, Compound 3 achieved 66% inhibition in OVCAR-3 cells and 34% inhibition in HeLa cells, placing its potency between the cycloheptyl (Compound 5: 69% OVCAR-3, 75% HeLa) and cyclohexyl (Compound 4: 16.67% OVCAR-3, 24.67% HeLa) analogs [1]. The free ligand (2-cyclopentylbenzimidazole) exhibited no detectable cytotoxicity at tested concentrations, confirming that the observed activity is attributable to the platinum complex [1].

Medicinal Chemistry Oncology Coordination Chemistry

Lipophilicity (XLogP3) Comparison: Cyclopentyl vs. Phenyl and Methyl 2-Substituted Benzimidazoles

The computed partition coefficient (XLogP3) of 2-Cyclopentyl-1H-benzimidazole is 3.4 [1]. This value is substantially higher than that of 2-methylbenzimidazole (XLogP3 ≈ 1.4) [2] and lower than that of 2-phenylbenzimidazole (XLogP3 ≈ 3.6) [3], positioning the cyclopentyl-substituted compound in an intermediate lipophilicity range. Increased lipophilicity relative to the methyl analog is expected to enhance passive membrane permeability, while the slightly reduced lipophilicity compared to the phenyl analog may mitigate excessive plasma protein binding or metabolic instability [4].

Medicinal Chemistry ADME Physicochemical Characterization

Antiparasitic Activity of 2-Cyclopentyl-1H-benzimidazole Derivatives Against Trichinella spiralis

Hydrazone derivatives of 2-Cyclopentyl-1H-benzimidazole have been reported to exhibit potent in vitro anthelmintic activity against Trichinella spiralis larvae, achieving 100% larval mortality at concentrations of 50–100 μg/mL within 24 hours . This class-level evidence places 2-cyclopentylbenzimidazole-derived compounds among the active benzimidazole scaffolds evaluated for antiparasitic applications, consistent with the broader finding that 2-substituted benzimidazoles can outperform reference drugs such as Metronidazole and Albendazole against certain protozoa [1].

Parasitology Anthelmintic Drug Discovery Veterinary Medicine

Optimal Application Scenarios for 2-Cyclopentyl-1H-benzimidazole (CAS 91565-71-8) in R&D and Industrial Settings


Design of Novel Platinum(II)-Based Anticancer Complexes with Tunable Cytotoxicity

Researchers synthesizing platinum(II) anticancer agents can utilize 2-cyclopentyl-1H-benzimidazole as a carrier ligand to achieve a specific intermediate cytotoxic profile. Direct comparative data show that the cyclopentyl-substituted complex [Pt(2-cyclopentylbenzimidazole)₂Cl₂] exhibits OVCAR-3 inhibition of 66% at 160 μM, which is approximately 4-fold more potent than the cyclohexyl analog but less potent than the cycloheptyl variant (69%) [1]. This tunability based on cycloalkyl ring size enables rational design of complexes with a desired balance between efficacy and potential toxicity, particularly for ovarian cancer models where the cyclopentyl complex shows a favorable activity window relative to carboplatin [1].

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP3 = 3.4)

In hit-to-lead campaigns where ADME properties are critical, 2-cyclopentyl-1H-benzimidazole offers a computed lipophilicity (XLogP3 = 3.4) that is 2.0 log units higher than the highly polar 2-methylbenzimidazole (XLogP3 ≈ 1.4) and 0.2 log units lower than the highly lipophilic 2-phenylbenzimidazole (XLogP3 ≈ 3.6) [2][3][4]. This intermediate lipophilicity may improve oral bioavailability and cell permeability relative to the methyl analog while reducing the risk of promiscuous binding or rapid metabolic clearance associated with the phenyl analog [5]. This compound is therefore well-suited as a core scaffold for programs targeting intracellular targets where membrane penetration is required but excessive lipophilicity must be avoided.

Synthesis of Anthelmintic Hydrazone Derivatives Targeting Trichinella spiralis

Building on reports that 2-cyclopentyl-1H-benzimidazole hydrazones achieve 100% larval mortality of Trichinella spiralis at 50–100 μg/mL within 24 hours , this compound serves as a viable starting material for the synthesis of novel anthelmintic agents. The cyclopentyl substituent may contribute to favorable tubulin-binding interactions, a mechanism shared by clinically used benzimidazole carbamates such as Albendazole [6]. Procurement of 2-cyclopentyl-1H-benzimidazole enables the rapid generation of hydrazone libraries for structure-activity relationship (SAR) studies aimed at improving potency beyond the class-level benchmark observed for this parasite.

Coordination Chemistry and Materials Science: Metal Complex Synthesis

The 2-cyclopentyl substituent provides a unique steric and electronic environment for metal coordination, as demonstrated by the successful synthesis and characterization of [Pt(2-cyclopentylbenzimidazole)₂Cl₂] [1]. The cyclopentyl group's conformational flexibility and moderate steric bulk influence the geometry and stability of the resulting metal complexes, which can be exploited in the development of luminescent materials, catalysts, or further metallodrug candidates. This differentiates 2-cyclopentyl-1H-benzimidazole from smaller (e.g., methyl) or larger (e.g., cycloheptyl) 2-substituted analogs that may yield complexes with altered solubility, stability, or biological activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.